6-Aminoquinoxaline

Description

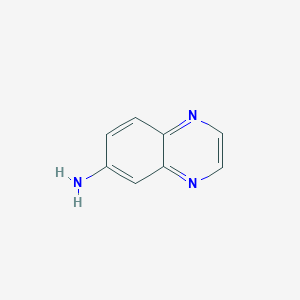

Structure

3D Structure

Properties

IUPAC Name |

quinoxalin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-5H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSGRFBKVMUKEGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40285430 | |

| Record name | quinoxalin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6298-37-9 | |

| Record name | 6-Quinoxalinamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006298379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6298-37-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41810 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | quinoxalin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | quinoxalin-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-QUINOXALINAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63DFT3JVT4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Cornerstone of Bioactive Scaffolds: A Technical Guide to 6-Aminoquinoxaline

Abstract

6-Aminoquinoxaline (CAS: 6298-37-9) is a deceptively simple heterocyclic amine that serves as a foundational building block in modern medicinal chemistry and materials science.[1][2] Its rigid, nitrogen-rich bicyclic structure, combined with the versatile reactivity of its primary amino group, makes it a privileged scaffold for developing a vast array of functional molecules.[3][4] This guide provides an in-depth examination of the core physicochemical properties, synthesis, spectral characteristics, and reactivity of this compound. It is intended for researchers and drug development professionals seeking to leverage this versatile intermediate for the creation of novel kinase inhibitors, neuroprotective agents, and advanced organic materials.[1][3]

Core Molecular & Physical Properties

The quinoxaline nucleus is a fusion of a benzene and a pyrazine ring, and the placement of the amino group at the 6-position significantly influences its electronic properties and reactivity.[5] The lone pair of electrons on the amino nitrogen can be delocalized into the aromatic system, which activates the ring towards certain reactions but also reduces the basicity of the amine compared to aliphatic amines.[6][7]

Physicochemical Data

A summary of the key quantitative and qualitative properties of this compound is presented below. This data is critical for designing reaction conditions, purification strategies, and formulation studies.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇N₃ | [8] |

| Molecular Weight | 145.16 g/mol | [8] |

| Appearance | Light yellow to brown crystalline powder | [1][9] |

| Melting Point | 157-161 °C | [1] |

| Solubility | Insoluble in water; Soluble in DMSO, Methanol, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [1][10][11] |

| Predicted pKa | 2.57 ± 0.30 | [11] |

| CAS Number | 6298-37-9 | [8][12] |

Synthesis of this compound

The most direct and widely adopted method for synthesizing this compound is the catalytic hydrogenation of its nitro precursor, 6-nitroquinoxaline. This method is high-yielding, clean, and scalable.

Key Synthesis Pathway: Reduction of 6-Nitroquinoxaline

The conversion of the nitro group to a primary amine is a fundamental transformation in organic synthesis. For aromatic nitro compounds, catalytic transfer hydrogenation using palladium on carbon (Pd/C) is the industry standard due to its high efficiency and selectivity.[13]

Field-Proven Experimental Protocol

This protocol details the reduction of 6-nitroquinoxaline. The choice of methanol as a solvent is due to its ability to dissolve the starting material and the ease of its removal post-reaction. Palladium on carbon is a heterogeneous catalyst, allowing for simple removal by filtration.[14]

Objective: To synthesize this compound from 6-nitroquinoxaline.

Materials:

-

6-Nitroquinoxaline (500 mg, 2.86 mmol)

-

10% Palladium on Carbon (Pd/C) (50 mg, 10% w/w)

-

Methanol (20 mL)

-

Hydrogen (H₂) gas supply with balloon or bladder

-

Diatomaceous earth (e.g., Celite®)

-

Round-bottom flask, magnetic stirrer, filtration apparatus

Procedure:

-

Reaction Setup: To a solution of 6-nitroquinoxaline (500 mg, 2.86 mmol) in methanol (20 mL) in a round-bottom flask, carefully add 10% palladium on carbon (50 mg).[9]

-

Hydrogenation: Seal the flask and purge it with hydrogen gas. Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is sufficient for this scale) at room temperature.[9]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4 hours.[9]

-

Catalyst Removal (Self-Validating Step): Upon completion, the heterogeneous Pd/C catalyst must be removed. This is achieved by filtering the reaction mixture through a pad of diatomaceous earth. The complete removal of the black catalyst is a critical visual confirmation of a successful filtration.

-

Isolation: Evaporate the filtrate under reduced pressure to remove the methanol.[9]

-

Purification: The resulting residue can be purified by silica gel column chromatography (e.g., using ethyl acetate as the eluent) to afford this compound as a yellow solid. A typical yield is around 82% (342 mg).[9]

Spectroscopic Characterization

Accurate structural confirmation is paramount. The following data represents the expected spectroscopic signature of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a clear fingerprint of the proton environment. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

-

¹H NMR (CDCl₃): δ 8.65 (d, J=1.7 Hz, 1H), 8.55 (d, J=1.7 Hz, 1H), 7.87 (d, J=8.9 Hz, 1H), 7.18 (dd, J=8.9, 2.5 Hz, 1H), 7.13 (d, J=2.5 Hz, 1H), 4.20 (br. s, 2H, -NH₂).[9]

-

Interpretation: The two doublets at 8.65 and 8.55 ppm correspond to the protons on the pyrazine ring. The three aromatic protons on the benzene ring appear at 7.87, 7.18, and 7.13 ppm, showing characteristic ortho and meta coupling. The broad singlet at 4.20 ppm is indicative of the two protons of the primary amino group.

¹³C NMR Spectroscopy

While less commonly reported in basic datasheets, the ¹³C NMR spectrum confirms the carbon skeleton. The spectrum of the parent quinoxaline shows signals around δ 145.2, 143.5, 130.1, and 129.5 ppm.[15] For this compound, the C6 carbon attached to the amino group would be expected to be significantly shielded (shifted upfield) due to the electron-donating nature of the NH₂ group.

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying key functional groups.

-

N-H Stretching: Expect two medium-intensity bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

Aromatic C-H Stretching: A sharp peak typically appears just above 3000 cm⁻¹.

-

C=N and C=C Stretching: Strong to medium absorptions between 1500-1620 cm⁻¹ are characteristic of the quinoxaline ring system's double bonds.[16]

-

C-N Stretching: A band in the 1130-1150 cm⁻¹ range can be assigned to the C-N bond vibration.[16]

Mass Spectrometry (MS)

Electron Impact (EI) mass spectrometry will show a prominent molecular ion (M⁺) peak.

-

Molecular Ion (M⁺): m/z = 145, corresponding to the molecular weight of C₈H₇N₃.

-

Fragmentation: Aromatic amines are relatively stable. The molecular ion peak is often strong.[17][18] Fragmentation may occur via the loss of HCN (m/z = 118) from the pyrazine ring, a common fragmentation pathway for nitrogen heterocycles.

Chemical Reactivity and Derivatization

The utility of this compound stems from the reactivity of both the amino group and the quinoxaline core.

Reactions of the Amino Group

The primary amino group is a nucleophilic handle for a wide range of transformations.

-

Acylation and Urea Formation: The amino group readily reacts with acylating agents (e.g., acetyl chloride) or isocyanates (e.g., phenylisocyanate) to form stable amide and urea derivatives, respectively.[19] These reactions are fundamental in structure-activity relationship (SAR) studies, as the resulting amide/urea groups can act as crucial hydrogen bond donors and acceptors, enhancing binding affinity to biological targets like protein kinases.[3][20]

-

Diazotization: The primary aromatic amine can be converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid).[21][22][] This highly reactive intermediate is a gateway to a plethora of other functional groups via Sandmeyer-type reactions, allowing the introduction of halogens, cyano groups, hydroxyl groups, or even its complete removal (deamination).[5]

Reactions of the Quinoxaline Ring

While the amino group activates the benzene portion of the ring, direct electrophilic substitution can be complex. A more controlled strategy involves the use of pre-functionalized quinoxalines. For instance, Sonogashira coupling of a halogenated this compound (e.g., 5-bromo-6-aminoquinoxaline) with a terminal alkyne is a powerful method for C-C bond formation.[24][25][26] This palladium-catalyzed cross-coupling reaction is instrumental in extending the molecular framework to access more complex and potent bioactive molecules.[27]

Applications in Drug Discovery and Materials Science

The this compound scaffold is a cornerstone in several areas of research and development.

-

Kinase Inhibitors: The quinoxaline core is a well-established "hinge-binding" motif in many ATP-competitive kinase inhibitors used in oncology.[3][28][29] The 6-amino group provides a convenient attachment point for side chains that can extend into other pockets of the enzyme, conferring potency and selectivity.

-

Neuroprotective Agents: Derivatives of this compound have been designed and synthesized as neuroprotective compounds, showing efficacy in cellular and animal models of Parkinson's disease.[30]

-

Antimicrobial and Antiviral Agents: The quinoxaline ring system is present in several antibiotics and has been extensively investigated for broad-spectrum antimicrobial and antiviral activities.[31]

-

Organic Materials: Its rigid, planar structure and electronic properties make this compound and its derivatives interesting candidates for organic semiconductors and fluorescent probes.[1][2]

Safety and Handling

As a laboratory chemical, this compound requires appropriate handling to minimize exposure.

-

Hazard Classifications: Acute Toxicity, Oral (Category 4); Skin Irritation (Category 2); Eye Irritation (Category 2).

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Handling Precautions: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C.[1][11]

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic platform for innovation. Its robust synthesis, well-defined physicochemical properties, and versatile reactivity provide chemists with a reliable and powerful tool. A thorough understanding of its fundamental characteristics, as detailed in this guide, is the first step toward unlocking its full potential in the design and execution of next-generation pharmaceuticals and functional materials.

References

- Chemistry LibreTexts. (2025, January 29). 3.4: Substituent Effects in the Reactivity of Aromatic Rings.

- Studying the Mechanisms of Nitro Compounds Reduction (A-Review). (n.d.).

- Amine Reactivity. (n.d.). MSU Chemistry.

- Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal.

- How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis. (2016, January 15). RSC Publishing.

- Chemistry LibreTexts. (2025, February 24). 24.8: Reactions of Arylamines.

- Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011, November 25). Master Organic Chemistry.

- Reactions of arom

- This compound. (2024, April 9). ChemBK.

- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.

- Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. (n.d.).

- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv

- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.

- Sonogashira coupling. (n.d.). Wikipedia.

- Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. (n.d.).

- Synthesis and Photophysical Characterization of Several 2,3-Quinoxaline Derivatives. An Application of Pd(0)/PEG Nanoparticle Catalyst for Sonogashira Coupling. (2016, November 10).

- Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024, October 21).

- This compound | 6298-37-9 | FA05410. (n.d.). Biosynth.

- Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity. (n.d.). PubMed.

- Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (2015). American Journal of Organic Chemistry.

- Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S)

- Sonogashira–Hagihara reactions of halogenated glycals. (n.d.). Beilstein Journals.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. (2024, November 7).

- This compound(6298-37-9) IR Spectrum. (n.d.). ChemicalBook.

- This compound synthesis. (n.d.). ChemicalBook.

- This compound | CAS:6298-37-9 | High Purity | Manufacturer BioCrick. (n.d.). BioCrick.

- This compound | 6298-37-9. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd..

- Diazotis

- This compound | 6298-37-9. (n.d.). ChemicalBook.

- Diazotization Reaction Mechanism. (n.d.). BYJU'S.

- mass spectra - fragmentation p

- Custom Diazotiz

- New this compound Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models. (n.d.). PubMed.

- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). NIST.

- FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. (n.d.). Journal of Chemical Technology and Metallurgy.

- (PDF) Quinoxaline Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity. (2025, August 7).

- FTIR analysis of the quinoxaline compound. (n.d.).

- Organic Syntheses Procedure. (n.d.). Organic Syntheses.

- Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem... (n.d.).

- This compound 95% 6298-37-9. (n.d.). Sigma-Aldrich.

- Quinoxaline(91-19-0) 13C NMR spectrum. (n.d.). ChemicalBook.

- CAS Number 6298-37-9 | this compound. (n.d.). Spectrum Chemical.

- FTIR Analysis of Protein Structure. (n.d.). University of California, Irvine.

- FTIR Functional Group Database Table with Search. (n.d.). InstaNANO.

- Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ioniz

Sources

- 1. chembk.com [chembk.com]

- 2. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Amine Reactivity [www2.chemistry.msu.edu]

- 8. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. This compound | CAS:6298-37-9 | High Purity | Manufacturer BioCrick [biocrick.com]

- 11. This compound | 6298-37-9 [chemicalbook.com]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 14. researchgate.net [researchgate.net]

- 15. Quinoxaline(91-19-0) 13C NMR spectrum [chemicalbook.com]

- 16. scialert.net [scialert.net]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chemguide.co.uk [chemguide.co.uk]

- 19. Reactions of aromatic amines | PDF [slideshare.net]

- 20. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Diazotisation [organic-chemistry.org]

- 22. byjus.com [byjus.com]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. Sonogashira Coupling [organic-chemistry.org]

- 26. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 27. researchgate.net [researchgate.net]

- 28. mdpi.com [mdpi.com]

- 29. researchgate.net [researchgate.net]

- 30. New this compound Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 6-Aminoquinoxaline from 6-nitroquinoxaline

An In-Depth Technical Guide to the Synthesis of 6-Aminoquinoxaline from 6-Nitroquinoxaline

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of this compound, a critical heterocyclic building block in medicinal chemistry, from its nitro precursor, 6-nitroquinoxaline. The core of this transformation—the reduction of an aromatic nitro group—is explored through a comparative analysis of prevalent and field-proven methodologies, including catalytic hydrogenation, metal-mediated reductions with stannous chloride, and the use of sodium dithionite. This document is designed for researchers, chemists, and drug development professionals, offering not only detailed, validated protocols but also the underlying chemical principles and causalities that govern experimental choices. By integrating mechanistic insights with practical, step-by-step guidance and clear data visualization, this guide serves as an authoritative resource for the efficient and reliable production of this compound.

Strategic Importance of this compound in Drug Discovery

Quinoxaline derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous compounds with a wide spectrum of biological activities.[1][2] Modification of the quinoxaline ring system allows for the fine-tuning of a molecule's pharmacological profile, leading to applications in oncology, infectious diseases, and neurology.[3][4][5]

Within this versatile chemical class, this compound (CAS No. 6298-37-9) stands out as a pivotal synthetic intermediate.[6][7] The amino group at the 6-position serves as a versatile chemical handle for subsequent functionalization, enabling the construction of complex molecular architectures and the exploration of structure-activity relationships (SAR). Its use is critical in developing novel therapeutics, including potential neuroprotective agents for conditions like Parkinson's disease and hypoxic markers for solid tumors.[4][7] The efficient and scalable synthesis of this compound is therefore a foundational step for many advanced drug discovery programs.[3]

This guide focuses on the most common and direct synthetic route: the reduction of the nitro group of 6-nitroquinoxaline.

Core Transformation: The Aromatic Nitro Group Reduction

The conversion of 6-nitroquinoxaline to this compound is a classic aromatic nitro group reduction. This transformation is fundamental in organic synthesis but requires careful selection of reagents to ensure high yield and purity, while avoiding unwanted side reactions on the heterocyclic quinoxaline core. The choice of methodology is often dictated by factors such as available equipment, scale, functional group tolerance in more complex derivatives, and downstream processing considerations like metal contamination.

Below, we analyze the three most prominent methodologies employed for this synthesis.

Methodology Comparison

The following diagram illustrates the primary chemical transformation discussed in this guide.

Figure 1: General reaction scheme for the reduction of 6-nitroquinoxaline.

Comparative Analysis of Reduction Methodologies

The selection of a reducing agent is the most critical decision in this synthesis. We will compare catalytic hydrogenation, stannous chloride, and sodium dithionite—three methods with distinct advantages and operational considerations.

Catalytic Hydrogenation

This method is often the preferred choice in industrial and academic settings for its efficiency and clean reaction profile. It involves the use of a metal catalyst, typically Palladium on Carbon (Pd/C), to facilitate the reaction between the nitro compound and hydrogen gas.[6][8]

-

Mechanism & Rationale: The reaction proceeds via the catalytic cycle on the surface of the palladium. Both hydrogen gas and the 6-nitroquinoxaline substrate adsorb onto the catalyst surface, lowering the activation energy for the reduction. The nitro group is sequentially reduced to nitroso, hydroxylamine, and finally the amine, with water as the only stoichiometric byproduct. This results in a very clean reaction with a simple workup primarily focused on removing the solid catalyst.[9]

-

Advantages:

-

Disadvantages:

-

Specialized Equipment: Requires a hydrogenation apparatus to handle hydrogen gas safely, which may involve pressure vessels.

-

Catalyst Cost & Safety: Palladium is a precious metal, adding to the cost. Spent Pd/C can be pyrophoric and must be handled with care.

-

Catalyst Poisoning: The catalyst's activity can be diminished by impurities, particularly those containing sulfur.

-

Stannous Chloride (SnCl₂) Reduction

A classic and robust method, the use of stannous chloride (tin(II) chloride) is a reliable alternative when catalytic hydrogenation is not feasible.[10]

-

Mechanism & Rationale: SnCl₂ acts as a single-electron donor. The reduction of the nitro group requires six electrons, meaning at least three equivalents of Sn(II) are needed per mole of nitro compound. The reaction is typically performed in an alcoholic solvent or ethyl acetate.[10][11] The mechanism involves the transfer of electrons from Sn²⁺ to the nitro group, with protons sourced from the solvent or added acid, leading to the formation of the amine and Sn⁴⁺ species.[10]

-

Advantages:

-

High Functional Group Tolerance: It is highly chemoselective for the nitro group, leaving other reducible groups like esters, nitriles, and aldehydes unaffected.[11]

-

No Special Equipment: The reaction can be run in standard laboratory glassware without the need for high-pressure systems.

-

-

Disadvantages:

-

Stoichiometric Waste: The reaction generates a large amount of tin-based waste, which is environmentally problematic and requires careful disposal.[10]

-

Difficult Workup: The product must be separated from tin salts. This typically involves a basic workup to precipitate tin hydroxides, which can be gelatinous and make product extraction challenging.[10][12]

-

Potential for Metal Contamination: The final product may contain residual tin, which is a major concern in pharmaceutical applications.

-

Sodium Dithionite (Na₂S₂O₄) Reduction

Sodium dithionite (also known as sodium hydrosulfite) is an economical and effective reducing agent that offers a metal-free alternative.[13][14]

-

Mechanism & Rationale: In an aqueous medium, the dithionite ion (S₂O₄²⁻) is in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which is the active reducing species.[13] This radical transfers electrons to the nitro group, initiating the reduction cascade. The reaction is often run in a biphasic system (e.g., an organic solvent and water) to accommodate the solubility of both the substrate and the reagent.[13]

-

Advantages:

-

Mild & Chemoselective: The reaction proceeds under mild conditions and shows good selectivity for the nitro group in the presence of other sensitive functionalities.[13][15]

-

Economical & Metal-Free: The reagent is inexpensive, and its use avoids concerns about heavy metal contamination in the final product.[14]

-

-

Disadvantages:

-

Reagent Instability: Sodium dithionite can decompose in solution, especially under acidic conditions or upon exposure to air.

-

Exothermic Reaction: The reaction can be exothermic and may require cooling to control.[13]

-

Sulfur Byproducts: The workup can sometimes be complicated by the formation of sulfur-containing byproducts.

-

Data Presentation: Summary of Methodologies

| Methodology | Reagents & Conditions | Typical Yield | Reaction Time | Key Advantages | Key Disadvantages |

| Catalytic Hydrogenation | 6-Nitroquinoxaline, 10% Pd/C, H₂ (1 atm), Methanol, RT[6] | 82%[6] | 4 hours[6] | High yield, clean (water byproduct), simple catalyst filtration. | Requires hydrogenation equipment, catalyst cost, pyrophoric catalyst handling. |

| Stannous Chloride | 6-Nitroquinoxaline, SnCl₂·2H₂O, Ethanol, Reflux[12] | Good to High | 2-6 hours | Excellent chemoselectivity, no pressure equipment needed. | Heavy metal waste, difficult workup to remove tin salts, potential product contamination.[10] |

| Sodium Dithionite | 6-Nitroquinoxaline, Na₂S₂O₄, Water/Organic Solvent, RT to mild heat[13] | Good to High[15][16] | 1-4 hours[17] | Metal-free, economical, mild conditions. | Reagent instability, potential for exotherms and sulfur byproducts.[13] |

Validated Experimental Protocol: Catalytic Hydrogenation

Based on its high yield, product purity, and well-documented success, catalytic hydrogenation is presented here as the recommended protocol.[6][7] This protocol is designed as a self-validating system, incorporating in-process controls for reaction monitoring.

Materials and Reagents

-

6-Nitroquinoxaline: 500 mg (2.86 mmol, 1.0 eq)

-

10% Palladium on Carbon (Pd/C): 50 mg (10% w/w)

-

Methanol (MeOH), ACS Grade: 20 mL

-

Hydrogen (H₂) Gas: Balloon or hydrogenation apparatus

-

Diatomaceous Earth (Celite®): For filtration

-

Ethyl Acetate & Hexanes: For chromatography

-

Silica Gel: For column chromatography

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for the synthesis of this compound.

Step-by-Step Methodology

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 6-nitroquinoxaline (500 mg, 2.86 mmol).[6]

-

Solvent Addition: Add methanol (20 mL) to the flask and stir until the solid is fully dissolved.[6]

-

Catalyst Addition: In a fume hood, carefully add 10% palladium on carbon (50 mg). Causality: Pd/C is the heterogeneous catalyst that facilitates the reduction. It is added last to minimize handling of the dry, potentially pyrophoric powder.

-

Hydrogenation: Secure a balloon filled with hydrogen gas to the flask via a needle adapter. Evacuate the flask under vacuum and backfill with hydrogen. Repeat this purge cycle three times to ensure an inert atmosphere. Allow the reaction mixture to stir vigorously under the hydrogen atmosphere (1 atm) at room temperature.[6]

-

In-Process Monitoring (Self-Validation): After 4 hours, pause the stirring and take a small aliquot of the reaction mixture. Spot it on a Thin Layer Chromatography (TLC) plate alongside the starting material. Elute with 100% ethyl acetate. The reaction is complete when the starting material spot has been completely consumed and a new, lower Rf spot corresponding to the product is dominant. The expected Rf value for this compound is approximately 0.32 in this system.[6]

-

Catalyst Removal (Workup): Upon completion, carefully purge the flask with an inert gas like nitrogen or argon. Prepare a small plug of diatomaceous earth (Celite®) in a funnel and filter the reaction mixture through it. Wash the filter cake with additional methanol (approx. 10 mL) to ensure all product is collected. Causality: Filtration through Celite® is crucial for the complete and safe removal of the fine Pd/C particles, which can otherwise contaminate the product or pose a fire risk upon drying.[6]

-

Concentration: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude product as a solid residue.

-

Purification: Purify the residue by silica gel column chromatography. The specific eluent system can be optimized but a gradient of hexanes and ethyl acetate is typically effective. Collect the fractions containing the desired product as identified by TLC.

-

Final Product Isolation & Characterization: Combine the pure fractions and evaporate the solvent to afford this compound as a yellow solid (expected yield: ~342 mg, 82%).[6] The product identity and purity should be confirmed by:

Conclusion

The reduction of 6-nitroquinoxaline to this compound is a robust and essential transformation for advancing drug discovery programs based on the quinoxaline scaffold. While several methods are available, catalytic hydrogenation with Pd/C offers a superior combination of high yield, product purity, and environmental consideration, making it the recommended approach when appropriate equipment is available. The detailed protocol provided herein represents a validated, reliable, and scalable method for producing high-quality this compound, empowering researchers to build the complex molecules needed for next-generation therapeutics.

References

-

This compound: A Versatile Heterocyclic Compound for Pharmaceutical and Material Science Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Quinoxaline, its derivatives and applications: A State of the Art review. PubMed. [Link]

-

Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Scientific & Academic Publishing. [Link]

-

Mild synthesis of 6-amino-5-bromoquinoxaline. ResearchGate. [Link]

-

New this compound Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models. ACS Publications. [Link]

-

Synthesis and excitatory amino acid pharmacology of a series of heterocyclic-fused quinoxalinones and quinazolinones. PubMed. [Link]

-

Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Science Primary Literature. [Link]

-

Sn2+ reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. SciSpace. [Link]

-

Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis. ResearchGate. [Link]

-

Sodium Hydrosulfite, Sodium Dithionite. Organic Chemistry Portal. [Link]

-

Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid? Chemistry Stack Exchange. [Link]

-

4juli-Nitro Reduction Using Dithionite. Scribd. [Link]

-

Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. National Institutes of Health. [Link]

-

Full Selectivity Control over the Catalytic Hydrogenation of Nitroaromatics Into Six Products. Wiley Online Library. [Link]

Sources

- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 2. Quinoxaline, its derivatives and applications: A State of the Art review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and excitatory amino acid pharmacology of a series of heterocyclic-fused quinoxalinones and quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. This compound | 6298-37-9 [chemicalbook.com]

- 8. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scilit.com [scilit.com]

- 10. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 11. sciencedatabase.strategian.com [sciencedatabase.strategian.com]

- 12. scispace.com [scispace.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. scribd.com [scribd.com]

An In-depth Technical Guide to the Spectroscopic Data of 6-Aminoquinoxaline

Abstract

6-Aminoquinoxaline (CAS 6298-37-9) is a pivotal heterocyclic amine that serves as a fundamental building block in medicinal chemistry and materials science.[1] Its quinoxaline core is a recurring motif in a variety of biologically active compounds, including those with antimicrobial and anticancer properties.[1] A precise understanding of its molecular structure and electronic properties is paramount for the rational design of novel derivatives. This technical guide provides a comprehensive analysis of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. By synthesizing experimental data with established spectroscopic principles, this document serves as an essential reference for researchers engaged in the synthesis, characterization, and application of quinoxaline-based compounds.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous interpretation of the spectroscopic data, a standardized atom numbering system for the this compound scaffold is essential. The structure consists of a pyrazine ring fused to a benzene ring, with an amino substituent at the C6 position.

Figure 2: Workflow for the integrated spectroscopic analysis of this compound.

Conclusion

References

-

PubChem. 6-Aminoquinoline. [Link]

-

PubChemLite. Quinoxalin-6-amine (C8H7N3). [Link]

-

PubChem. 6-Quinoxalinamine. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. 13C nuclear magnetic resonance spectra of quinoxaline derivatives. [Link]

-

The Journal of Organic Chemistry. Photoinduced Dehydrogenative Amination of Quinoxalin-2(1H)-ones with Air as an Oxidant. [Link]

-

Heterocyclic Letters. Synthesis and biological activity studies of quinoxaline derivatives. [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

Journal of Chemical Technology and Metallurgy. EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. [Link]

-

BioCrick. This compound | CAS:6298-37-9. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

ChemBK. This compound. [Link]

-

ResearchGate. An Efficient and Regioselective Synthesis of 2,3-Disubstituted this compound Derivatives Using Alkoxylation and Microwave-assisted Sonogashira Coupling. [Link]

Sources

Solubility Profile of 6-Aminoquinoxaline: A Guide for Researchers and Drug Development Professionals

An In-Depth Technical Guide

Abstract

6-Aminoquinoxaline is a pivotal heterocyclic amine widely utilized as a building block in medicinal chemistry and materials science.[1] Its applications range from the synthesis of neuroprotective agents and potential fungicides to the development of novel dyes and organic semiconductors.[1][2][3] A thorough understanding of its solubility in common laboratory solvents is a critical prerequisite for its effective use in synthesis, formulation, purification, and biological screening. This guide provides a comprehensive analysis of the theoretical and experimentally observed solubility of this compound, alongside validated protocols for its empirical determination. We delve into the molecular characteristics governing its solubility and present detailed, field-proven methodologies to enable researchers to generate reliable and reproducible solubility data.

Theoretical Solubility Framework: A Molecular-Level Perspective

Predicting solubility begins with a causal analysis of the compound's physicochemical properties. The principle of "like dissolves like" serves as our primary guide, which dictates that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[4]

1.1. Structural Analysis of this compound

This compound (Molar Mass: 145.16 g/mol ) possesses a bicyclic heteroaromatic quinoxaline core fused to a benzene ring, with an amino (-NH₂) substituent.[2][5] This structure creates a duality in its character:

-

Hydrophobic Region: The fused aromatic rings constitute a significant nonpolar, hydrophobic surface area. This region favors interactions with nonpolar solvents through van der Waals forces.

-

Hydrophilic Region: The molecule contains three nitrogen atoms. The amino group's N-H bonds can act as hydrogen bond donors , while the lone pairs on the amino nitrogen and the two pyrazine ring nitrogens can act as hydrogen bond acceptors .[6][7] This capacity for hydrogen bonding is the primary driver of its solubility in polar solvents.

1.2. Impact of pKa and pH

The predicted pKa of this compound is approximately 2.57.[5][8][9] This value corresponds to the pKa of its conjugate acid (the protonated form). This low pKa indicates that this compound is a weak base.

-

Causality: In aqueous solutions with a pH significantly below the pKa (e.g., pH < 1), the amino group and potentially the ring nitrogens will be protonated, forming a cationic salt (quinoxalin-6-aminium). This ionization dramatically increases the molecule's polarity, leading to a significant enhancement in aqueous solubility.[10] Conversely, in neutral or alkaline aqueous solutions (pH > 4), the compound will exist predominantly in its less polar, free base form, resulting in very low water solubility.

This pH-dependent behavior is a critical consideration for any process involving aqueous media, including biological assays, formulation, and extraction procedures.

Published Solubility Data: A Qualitative Overview

Direct, quantitative (e.g., mg/mL) solubility data for this compound is not widely available in peer-reviewed literature. However, qualitative descriptions from chemical suppliers and databases provide a valuable starting point. These findings are summarized below.

| Solvent Class | Solvent | Reported Solubility | Source(s) |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble / Slightly Soluble | [2][5][8] |

| Acetone | Soluble | [2] | |

| Polar Protic | Methanol | Slightly Soluble | [5][8] |

| Ethanol | Soluble (in absolute ethanol) | [3] | |

| Water | Insoluble | [5] | |

| Chlorinated | Dichloromethane | Soluble | [2] |

| Chloroform | Soluble | [2] | |

| Nonpolar Aprotic | Ethyl Acetate | Soluble | [2] |

| Ethers | Soluble | [5] |

Note: Terms like "Slightly Soluble" and "Soluble" are qualitative and can vary between suppliers. This table highlights the need for empirical determination for any specific application.

Protocols for Empirical Solubility Determination

Given the lack of precise quantitative data, direct experimental measurement is essential. The following protocols are designed to be self-validating systems for generating reliable data.

3.1. Mandatory Safety Protocol

Before commencing any experimental work, a thorough risk assessment is mandatory.

-

Review the Safety Data Sheet (SDS): The SDS for this compound must be reviewed to understand its specific hazards, handling procedures, and emergency protocols.[11][12] It is noted as being an irritant to the eyes, respiratory system, and skin.[5]

-

Personal Protective Equipment (PPE): At a minimum, safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) must be worn at all times.[11][13]

-

Engineering Controls: All manipulations of the solid compound and its solutions should be performed in a certified chemical fume hood to minimize inhalation risk.[13]

3.2. Protocol for Qualitative Solubility Classification

This hierarchical method provides a rapid and systematic way to classify the compound and infer its acidic/basic properties, which aligns with our theoretical analysis.[14][15]

Methodology:

-

Setup: Place ~20-30 mg of this compound into separate, labeled 13x100 mm test tubes for each solvent.

-

Solvent Addition: Add 1 mL of the first solvent (Water) to the corresponding tube.

-

Agitation: Agitate the tube vigorously for 60 seconds.

-

Observation: Observe closely. If the solid dissolves completely, the compound is "soluble." If it remains unchanged or only a small amount dissolves, it is "insoluble."

-

Hierarchical Testing: Proceed through the flowchart below. A compound is tested in the next solvent only if it is found to be insoluble in the previous one.

Caption: Hierarchical workflow for qualitative solubility analysis.

3.3. Protocol for Quantitative Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[10][16] It measures the maximum concentration of a compound that can dissolve in a solvent at a specific temperature when equilibrium is reached.

Causality Behind the Method: This protocol is designed to ensure that the measured concentration represents a true thermodynamic equilibrium. Adding excess solid guarantees that the solution becomes saturated.[17] Prolonged agitation at a constant temperature allows the system to reach a steady state where the rate of dissolution equals the rate of precipitation.[10]

Methodology:

-

Preparation: Add an excess amount of solid this compound (e.g., 5-10 mg) to a 2 mL glass vial containing a known volume (e.g., 1 mL) of the desired solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the vial tightly. Place it in an incubator shaker or on a shaking platform set to a constant temperature (e.g., 25°C for room temperature solubility or 37°C for physiological relevance) and agitate for 24-48 hours.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 1 hour to let the excess solid settle. Alternatively, centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

-

Filtration (Self-Validation Step): To ensure no microscopic solid particles are carried over, filter the collected supernatant through a 0.22 µm syringe filter (choose a filter material, like PTFE or PVDF, that has low compound binding). Discard the first few drops of filtrate to saturate any binding sites on the filter membrane.

-

Dilution: Accurately dilute the clear filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry (if the compound has a distinct chromophore and no interfering substances are present) or, more reliably, HPLC with a standard curve.[16]

-

Calculation: Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the equilibrium solubility, typically expressed in µg/mL, mg/mL, or Molarity.

Caption: Workflow for the quantitative shake-flask solubility method.

Conclusion

While published data provides a qualitative indication of this compound's solubility—suggesting it is poorly soluble in water but soluble in various polar aprotic and chlorinated organic solvents—this information is insufficient for rigorous scientific applications.[2][5] Its molecular structure, featuring both hydrophobic and hydrophilic regions, and its nature as a weak base, dictate a solubility profile that is highly dependent on solvent polarity and pH. For researchers in drug discovery and materials science, the empirical determination of solubility is not merely recommended; it is essential. The validated shake-flask protocol provided herein serves as a robust framework for generating the precise, quantitative data needed to advance research and development involving this versatile chemical scaffold.

References

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

BioCrick. This compound | CAS:6298-37-9 | High Purity | Manufacturer. Retrieved from [Link]

-

Unknown. Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

SALTISE. CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. Retrieved from [Link]

-

USP-NF. (2016). <1236> Solubility Measurements. Retrieved from [Link]

-

ResearchGate. 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]

-

Unknown. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Solubility of Things. Safety practices in the chemistry laboratory. Retrieved from [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Quora. (2024). What are the precautions for solubility lab precautions?. Retrieved from [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved from [Link]

-

Shaanxi BLOOM Tech Co., Ltd. This compound CAS 6298-37-9 Suppliers, Manufacturers, Factory - Wholesale Price. Retrieved from [Link]

-

Kuwabara, J., Mori, H., & Takeuchi, T. (2009). CRYSTAL STRUCTURE AND INTRAMOLECULAR HYDROGEN BONDING OF A SUBSTITUTED DIAMINOQUINOXALINE. HETEROCYCLES, 78(10), 2601. Retrieved from [Link]

-

Nanopartikel.info. nanoGR R Standard Operation Procedure for static solubility testing of NM suspension. Retrieved from [Link]

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

-

American Chemical Society. Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from [Link]

-

National Center for Biotechnology Information. 6-Aminoquinoline. PubChem Compound Summary for CID 11373. Retrieved from [Link]

-

Indian Academy of Sciences. (1982). Solubilities of Amino Acids in Different Mixed Solvents. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | CAS:6298-37-9 | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. bloomtechz.com [bloomtechz.com]

- 4. chem.ws [chem.ws]

- 5. chembk.com [chembk.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. 6-Aminoquinoline | C9H8N2 | CID 11373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound , 95% , 6298-37-9 - CookeChem [cookechem.com]

- 9. This compound | 6298-37-9 [chemicalbook.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. acs.org [acs.org]

- 13. quora.com [quora.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. www1.udel.edu [www1.udel.edu]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Strategic Importance of the 6-Aminoquinoxaline Scaffold

An In-Depth Technical Guide to the Chemical Reactivity of the Amino Group in 6-Aminoquinoxaline

The quinoxaline nucleus, a heterocycle formed by the fusion of benzene and pyrazine rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives are integral to a vast array of pharmacologically active agents, demonstrating anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4][5] Within this versatile framework, the this compound structure is of particular significance. The exocyclic amino group at the C6 position is not merely a passive substituent; it is a potent and versatile chemical handle that provides a primary site for molecular elaboration.

This guide offers a deep dive into the chemical reactivity of this pivotal amino group. We will move beyond simple reaction lists to explore the underlying electronic principles governing its behavior, explain the causality behind experimental choices, and provide validated, step-by-step protocols for key transformations. For drug development professionals and synthetic chemists, a thorough understanding of this functional group's reactivity is paramount for the rational design and synthesis of novel therapeutic agents and advanced materials.[6][7]

PART 1: Foundational Principles and Synthesis

Electronic Profile and Reactivity Overview

The reactivity of the amino group in this compound is a nuanced interplay of competing electronic effects. The pyrazine portion of the heterocycle is strongly electron-withdrawing, which deactivates the entire fused ring system towards electrophilic attack and reduces the basicity of the nitrogen atoms. Conversely, the amino group at C6 is a powerful electron-donating group through resonance. This donation partially counteracts the ring's deactivation and significantly influences the nucleophilicity of the exocyclic nitrogen. Consequently, the amino group is sufficiently nucleophilic to participate in a wide range of reactions, including acylations, alkylations, and palladium-catalyzed cross-couplings, making it the primary site of reactivity for derivatization.

Caption: Electronic interplay in the this compound core.

Synthesis of the Core Scaffold: this compound

A reliable synthesis of the starting material is the logical entry point for any derivatization campaign. The most common and efficient method is the catalytic hydrogenation of 6-nitroquinoxaline. This reaction proceeds cleanly and in high yield, providing a high-purity product ready for subsequent transformations.

-

Reaction Setup: To a solution of 6-nitroquinoxaline (1.0 eq, e.g., 500 mg, 2.86 mmol) in methanol (20 mL) in a suitable flask, add 10% Palladium on carbon (10% w/w, e.g., 50 mg).

-

Hydrogenation: Seal the flask, evacuate the air, and introduce hydrogen gas (1 atm, typically via a balloon).

-

Reaction Execution: Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up: Upon completion, carefully vent the hydrogen atmosphere and replace it with an inert gas (e.g., nitrogen or argon). Remove the catalyst by filtration through a pad of diatomaceous earth (Celite®), washing the pad with additional methanol.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by silica gel column chromatography (e.g., using ethyl acetate as the eluent) to afford this compound as a yellow solid.

| Parameter | Value | Reference |

| Starting Material | 6-Nitroquinoxaline | [8] |

| Catalyst | 10% Pd/C | [8] |

| Solvent | Methanol | [8] |

| Atmosphere | H₂ (1 atm) | [8] |

| Typical Yield | 82-97% | [9][8] |

PART 2: Key Transformations of the Amino Group

The true synthetic utility of this compound is realized through the diverse reactions of its amino group. Here, we detail the most critical transformations.

N-Acylation: Formation of Amides

N-acylation is a fundamental reaction for introducing a wide variety of functional groups and for modulating the electronic and steric properties of the parent molecule. The reaction proceeds readily with acid chlorides or anhydrides in the presence of a non-nucleophilic base to form a stable amide bond.

Causality: The choice of a base like triethylamine or pyridine is crucial. It serves to neutralize the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Anhydrous conditions are preferred to prevent hydrolysis of the acylating agent.

-

Reactant Preparation: Dissolve this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.

-

Base Addition: Add a suitable base, such as triethylamine (1.2-1.5 eq).

-

Acylation: Cool the mixture to 0 °C in an ice bath. Add the desired acid chloride or anhydride (1.1 eq) dropwise.

-

Reaction Execution: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

-

Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by recrystallization or silica gel chromatography.

N-Arylation: The Buchwald-Hartwig Amination

For the construction of C(aryl)-N bonds, the Buchwald-Hartwig amination has become the gold standard, largely supplanting harsher classical methods like the Goldberg or Ullmann reactions.[10] This palladium-catalyzed cross-coupling reaction offers exceptional functional group tolerance and broad substrate scope, allowing for the facile synthesis of N-aryl-6-aminoquinoxalines.[10][11][12]

Causality: The reaction's success hinges on a synergistic catalyst system. A palladium(0) source (or a precursor that is reduced in situ) undergoes oxidative addition with the aryl halide.[11] A bulky, electron-rich phosphine ligand is essential; it stabilizes the palladium center, promotes the oxidative addition and subsequent reductive elimination steps, and prevents catalyst decomposition.[11][13] A strong, non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃) is required to deprotonate the amine in the catalytic cycle, forming the palladium-amido intermediate that precedes reductive elimination.[11]

Caption: A typical workflow for Buchwald-Hartwig amination.

-

Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 eq), this compound (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., XPhos, 2-10 mol%), and a base (e.g., sodium tert-butoxide, 1.4 eq).

-

Inert Atmosphere: Seal the flask, and cycle between vacuum and an inert atmosphere (argon or nitrogen) three times.

-

Solvent Addition: Add anhydrous, degassed toluene via syringe.

-

Reaction Execution: Heat the mixture in an oil bath at 80-110 °C with vigorous stirring for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the limiting reagent.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and catalyst residues.

-

Purification: Concentrate the filtrate and purify the crude product by silica gel chromatography.

| Component | Example | Function |

| Aryl Electrophile | Aryl bromide, iodide, or triflate | Source of the new aryl group |

| Nucleophile | This compound | Nitrogen source |

| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Facilitates C-N bond formation |

| Ligand | XPhos, SPhos, BINAP | Stabilizes Pd, promotes key steps |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine |

| Solvent | Toluene, Dioxane | Anhydrous, high-boiling medium |

Diazotization and Sandmeyer Reactions

The primary amino group of this compound can be converted into a diazonium salt, a highly versatile intermediate.[14][] This diazotization reaction, typically performed at low temperatures with nitrous acid (generated in situ from NaNO₂ and a strong acid), transforms the amino group into an excellent leaving group (N₂).[16] The resulting diazonium salt can then be subjected to a variety of transformations, most notably the Sandmeyer reaction, to introduce halides (Cl, Br) or a cyano group, effectively replacing the original amino functionality.

Causality: The reaction must be conducted at 0-5 °C because aryl diazonium salts are thermally unstable and can decompose violently or undergo undesired side reactions at higher temperatures.[17] The Sandmeyer reaction requires a copper(I) salt catalyst (CuCl, CuBr, CuCN), which facilitates the displacement of the dinitrogen gas with the corresponding nucleophile.

-

Diazotization: Dissolve this compound (1.0 eq) in an aqueous solution of a strong acid (e.g., 48% HBr, ~3.0 eq) and cool to 0 °C in an ice-salt bath.

-

Nitrite Addition: Add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, keeping the internal temperature below 5 °C. Stir for 30-60 minutes at this temperature. The formation of the diazonium salt can be monitored by testing for the presence of nitrous acid with starch-iodide paper.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in aqueous HBr. Add the cold diazonium salt solution to the CuBr solution portion-wise, allowing for controlled evolution of nitrogen gas.

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1 hour to ensure complete decomposition of the diazonium salt.

-

Work-up: Cool the mixture and extract the product with a suitable organic solvent.

-

Purification: Wash the organic layer, dry it, and concentrate it. Purify the resulting 6-bromoquinoxaline by chromatography or recrystallization.

Caption: Two-step conversion of amine to bromide via diazotization.

Conclusion

The amino group at the C6 position of the quinoxaline scaffold is a remarkably versatile and reliable functional handle for synthetic elaboration. Its reactivity, governed by the electronic push-pull nature of the heterocyclic system, allows for predictable and high-yielding transformations. From fundamental acylations to sophisticated palladium-catalyzed arylations and strategic conversions via diazonium intermediates, the 6-amino group provides chemists with a robust platform for generating molecular diversity. A mastery of these reactions is essential for professionals in drug discovery and materials science who seek to leverage the privileged quinoxaline core to develop novel molecules with tailored functions and properties.

References

-

Jain, A. K., & Ravichandran, V. (2017). Quinoxaline: An insight into the recent pharmacological advances. European Journal of Medicinal Chemistry, 143, 853-875. [Link]

-

Saeed, A., & Abbas, N. (2017). Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. Current Organic Synthesis, 14(5), 630-656. [Link]

-

Hilaris Publisher. (2022). An Exploration of the Medicinal Chemistry of Anticancer Quinoxaline. Journal of Medicinal Chemistry. [Link]

-

IntechOpen. (2024). Synthesis and biological activity of quinoxaline derivatives. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Versatile Heterocyclic Compound for Pharmaceutical and Material Science Applications. [Link]

-

ChemBK. (2024). This compound. [Link]

-

Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

-

ResearchGate. (n.d.). Kinetically controlled acylation of 6-APA catalyzed by penicillin acylase from Streptomyces lavendulae. [Link]

-

Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 9171-9174. [Link]

-

ResearchGate. (n.d.). Design and Synthesis of Some New Quinoxaline-Based Heterocycles. [Link]

-

Chem-Impex. (n.d.). This compound. [Link]

-

ResearchGate. (2012). Mild synthesis of 6-amino-5-bromoquinoxaline. [Link]

-

Wikipedia. (n.d.). Suzuki reaction. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

-

Bacsa, I., et al. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 8, 1828-1834. [Link]

-

ResearchGate. (n.d.). Synthesis of quinoxaline-based heterocycles from reactions.... [Link]

-

ResearchGate. (2012). Rigioselective Suzuki miyaura cross coupling reactions of 2,6-dichloroquinoxaline. [Link]

-

BioCrick. (n.d.). This compound. [Link]

-

MDPI. (2006). Preparation of 6-Substituted Quinoxaline JSP-1 Inhibitors by Microwave Accelerated Nucleophilic Substitution. [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. [Link]

-

PubMed. (1993). Synthesis and excitatory amino acid pharmacology of a series of heterocyclic-fused quinoxalinones and quinazolinones. [Link]

-

YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

BYJU'S. (n.d.). Diazotization Reaction Mechanism. [Link]

-

Organic Syntheses. (n.d.). Procedure. [Link]

-

LookChem. (n.d.). Cas 6298-37-9, this compound. [Link]

-

Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. [Link]

-

Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines. [Link]

-

PubMed Central (PMC). (1961). Acylation of 6-Aminopenicillanic Acid by Penicillium chrysogenum. [Link]

-

PubMed Central (PMC). (2014). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. [Link]

-

PubMed. (1987). Investigation of 6-thiodeoxyguanosine alkylation products and their role in the potentiation of BCNU cytotoxicity. [Link]

Sources

- 1. Quinoxaline: An insight into the recent pharmacological advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]

- 6. nbinno.com [nbinno.com]

- 7. chemimpex.com [chemimpex.com]

- 8. This compound | 6298-37-9 [chemicalbook.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 14. Diazotisation [organic-chemistry.org]

- 16. byjus.com [byjus.com]

- 17. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Thermal Stability and Decomposition of 6-Aminoquinoxaline

This in-depth technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 6-Aminoquinoxaline (CAS No: 6298-37-9), a key intermediate in pharmaceutical and materials science research.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to ensure technical accuracy and support informed decision-making in the handling and application of this compound.

Introduction: The Critical Role of Thermal Stability in Scientific Research

This compound is a versatile building block in the synthesis of a wide range of bioactive molecules and functional materials.[1] Its derivatives have shown promise in various therapeutic areas, including as potential anticancer and antimicrobial agents.[1] The thermal stability of such a pivotal compound is a critical parameter that dictates its storage, handling, and processing conditions, ultimately impacting the safety, efficacy, and shelf-life of the final product. Understanding the thermal decomposition pathway is equally crucial for identifying potential hazards and ensuring the development of robust and safe manufacturing processes.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential before delving into its thermal characteristics.

| Property | Value | Source |

| CAS Number | 6298-37-9 | |

| Molecular Formula | C₈H₇N₃ | |

| Molecular Weight | 145.16 g/mol | |

| Appearance | Light yellow to brown crystalline powder | [1] |

| Melting Point | 155-161 °C | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [3] |

Methodologies for Assessing Thermal Stability

The evaluation of thermal stability and decomposition is primarily conducted using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[4]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the onset of decomposition, the temperature ranges of different decomposition stages, and the residual mass.

The following protocol is a generalized procedure based on best practices for the thermal analysis of organic compounds and can be adapted for this compound.

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a ceramic or aluminum TGA pan.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition. For studying oxidative stability, synthetic air can be used.

-

Program the instrument with the desired temperature profile. A typical heating rate is 10 °C/min from room temperature to a final temperature of 600-800 °C.[5]

-

-

Data Acquisition: Record the mass loss of the sample as a function of temperature.

-

Data Analysis:

-

Determine the onset temperature of decomposition (T_onset), which is the temperature at which significant mass loss begins.

-

Identify the peak decomposition temperatures (T_peak) from the derivative of the TGA curve (DTG).

-

Quantify the percentage of mass loss at each decomposition stage.

-

Workflow for Thermogravimetric Analysis (TGA)

Caption: A generalized workflow for performing Thermogravimetric Analysis.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[4] It is used to determine thermal transitions such as melting, crystallization, and glass transitions, and to quantify the enthalpy changes associated with these processes.[6][7]

This protocol provides a standard procedure for DSC analysis.[4]

-

Sample Preparation: Accurately weigh 3-10 mg of the this compound sample into an aluminum DSC pan.[4] Hermetically seal the pan to prevent any loss of sample due to sublimation.[4]

-

Instrument Setup:

-

Place the sealed sample pan and an empty sealed reference pan into the DSC cell.[4]

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Program the instrument with the desired temperature profile. A typical method involves heating the sample at a constant rate of 10 °C/min.[4]

-

-

Data Acquisition: Record the heat flow to the sample as a function of temperature.

-

Data Analysis:

-

Determine the melting point (T_m) from the peak of the endothermic transition.

-

Calculate the enthalpy of fusion (ΔH_f) by integrating the area under the melting peak.

-

Workflow for Differential Scanning Calorimetry (DSC)

Caption: A standard workflow for performing Differential Scanning Calorimetry.

Thermal Stability and Decomposition Profile of Quinoxaline Derivatives

While specific data for this compound is unavailable, studies on other quinoxaline derivatives provide valuable insights into its expected thermal behavior.

A study on novel quinoxaline derivatives showed that their thermal stability is highly dependent on the nature of the substituents.[5] One derivative began to decompose at around 120 °C, while another was stable up to 250 °C.[5] This suggests that the amino group at the 6-position of this compound will significantly influence its thermal stability. Generally, the introduction of substituents can either stabilize or destabilize the quinoxaline ring system.

The decomposition of quinoxaline derivatives often occurs in multiple stages.[8] A significant initial weight loss is often attributed to the fragmentation of the quinoxaline moiety itself.[5]

Predicted Decomposition Pathway of this compound

Based on the known hazardous decomposition products and general principles of organic chemistry, a plausible decomposition pathway for this compound can be proposed. Under inert conditions, the initial decomposition is likely to involve the cleavage of the C-N and C-C bonds within the quinoxaline ring system.[8]

The presence of the amino group may lead to the formation of various nitrogen-containing fragments. Further heating would lead to the breakdown of the aromatic rings, producing a complex mixture of smaller volatile molecules and a carbonaceous residue.

In an oxidizing atmosphere, the decomposition process is more complex and can be initiated at a different temperature.[8] The primary hazardous decomposition products are expected to be:

-

Carbon monoxide (CO)

-

Carbon dioxide (CO₂)

-

Nitrogen oxides (NOx)

Proposed General Decomposition Logic

Caption: A simplified logical flow of the thermal decomposition process.

Kinetic Analysis of Thermal Decomposition

The kinetics of thermal decomposition can be studied using TGA data obtained at multiple heating rates.[9] Model-fitting methods (like Coats-Redfern) and model-free methods (like Kissinger-Akahira-Sunose and Flynn-Wall-Ozawa) can be employed to determine kinetic parameters such as the activation energy (Ea), the pre-exponential factor (A), and the reaction order (n).[9][10] This information is crucial for predicting the long-term stability of the compound and for designing safe industrial processes.

Conclusion and Future Perspectives

This technical guide provides a comprehensive framework for understanding and evaluating the thermal stability and decomposition of this compound. While direct experimental data is currently lacking, the methodologies and predictive insights presented here, based on the behavior of related quinoxaline derivatives, offer a solid foundation for researchers.

It is strongly recommended that dedicated TGA and DSC studies be conducted on this compound to obtain precise data on its thermal properties. Furthermore, advanced analytical techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) would be invaluable for elucidating the exact decomposition mechanism and identifying all volatile decomposition products. Such data will be instrumental in ensuring the safe and effective application of this important chemical intermediate in drug discovery and materials science.

References

- Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (2020). Molecules, 25(15), 3422. doi:10.3390/molecules25153422